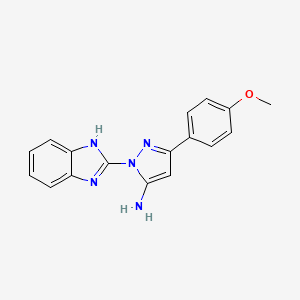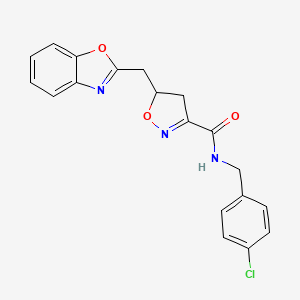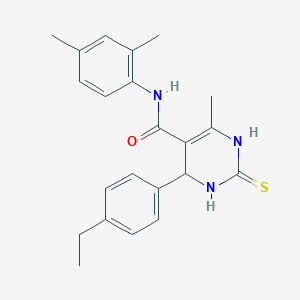![molecular formula C20H15N3O2 B14943159 3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one](/img/structure/B14943159.png)
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of pyrazoloquinazolinone derivatives. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a chromenone core fused with a pyrazoloquinazolinone moiety, makes it a subject of interest in medicinal chemistry and drug development.
准备方法
The synthesis of 3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with the preparation of the chromenone core and the pyrazoloquinazolinone moiety separately.
Cycloaddition Reaction: A [3 + 2] dipolar cycloaddition reaction is employed to fuse the two moieties.
Regioselective Ring Expansion: The intermediate product undergoes a regioselective ring expansion to form the final compound.
化学反应分析
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one has several scientific research applications:
作用机制
The mechanism of action of 3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate signal transduction pathways and target specific proteins involved in cell proliferation and survival .
相似化合物的比较
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one can be compared with other similar compounds, such as:
Pyrazolo[1,5-c]quinazolinone Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Chromenone Derivatives: Compounds with a chromenone core are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Quinazoline Derivatives: Quinazoline-based compounds are widely studied for their therapeutic potential in cancer and other diseases.
The uniqueness of this compound lies in its fused structure, which combines the properties of both chromenone and pyrazoloquinazolinone moieties, leading to enhanced biological activity and specificity .
属性
分子式 |
C20H15N3O2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)chromen-4-one |
InChI |
InChI=1S/C20H15N3O2/c1-12-10-17-13-6-2-4-8-16(13)21-20(23(17)22-12)15-11-25-18-9-5-3-7-14(18)19(15)24/h2-11,20-21H,1H3 |
InChI 键 |
CCTOSKRZCADIPB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=COC5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-bromophenyl)-5-(3-methoxypropyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14943076.png)
![6-(4-Fluorophenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943078.png)

![4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14943097.png)
![4-(3,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14943098.png)
![4-Methyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B14943116.png)


![N-{[1-(morpholin-4-ylsulfonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14943135.png)

![N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B14943144.png)
![3,5-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14943145.png)
![4-(4-bromophenyl)-3-(furan-2-yl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14943150.png)
![4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943161.png)
